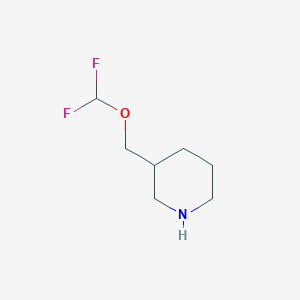

3-(Difluoromethoxymethyl)piperidine

Descripción

Significance of Fluorinated Organic Molecules in Advanced Chemical Synthesis

The introduction of fluorine into organic molecules can dramatically alter their inherent properties. acs.orgresearchgate.net Fluorine's high electronegativity, the second highest of all elements, and its relatively small size allow it to act as a bioisostere for a hydrogen atom or a hydroxyl group, while imparting significant changes to the electronic environment of the molecule. acs.orgresearchgate.net This strategic substitution can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. nih.gov Consequently, organofluorine compounds are prevalent in a wide array of pharmaceuticals and agrochemicals. researchgate.net The development of novel fluorination methods continues to be an active area of research, enabling the synthesis of increasingly complex and effective fluorinated molecules. acs.orgresearchgate.net

Role of Piperidine (B6355638) Scaffolds in Molecular Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. nih.govmdpi.com Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized to optimize drug-like properties. nih.gov The piperidine moiety can influence a compound's solubility, lipophilicity, and basicity, all of which are critical parameters in determining its pharmacokinetic and pharmacodynamic profile. acs.orgnih.gov The conformational flexibility of the piperidine ring also allows for precise spatial orientation of substituents, facilitating optimal interactions with biological macromolecules. nih.gov As a result, the piperidine scaffold is considered a "privileged" structure in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases. nih.govmdpi.com

The Difluoromethoxymethyl (CF2OCH3) Group as a Functional Motif

The difluoromethoxy group (OCHF2) and its derivatives, such as the difluoromethoxymethyl (CF2OCH3) group, have garnered significant interest as functional motifs in medicinal chemistry. nih.gov This interest is due to the unique properties conferred by the two fluorine atoms. The CF2OCH3 group can act as a lipophilic hydrogen bond acceptor, influencing a molecule's solubility and permeability. nih.gov Furthermore, the strong carbon-fluorine bonds contribute to increased metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov The electron-withdrawing nature of the difluoromethyl group can also modulate the acidity or basicity of nearby functional groups, which can be crucial for target engagement. nih.gov

Contextualization of 3-(Difluoromethoxymethyl)piperidine within Fluorinated Heterocycle Chemistry

This compound represents a specific convergence of the aforementioned principles. It combines the proven piperidine scaffold with the advantageous difluoromethoxymethyl group. While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable building block in drug discovery. The presence of the fluorinated substituent at the 3-position of the piperidine ring is expected to influence its conformational preferences and physicochemical properties. The synthesis of such a compound would likely proceed via the catalytic hydrogenation of the corresponding 3-(difluoromethoxymethyl)pyridine precursor, a common strategy for accessing substituted piperidines. nih.govresearchgate.net The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with improved pharmacological profiles.

Physicochemical Properties

While experimental data for this compound is scarce, computational methods provide valuable insights into its predicted properties. For comparison, data for the related compounds 3-fluoropiperidine (B1141850) and 3-(trifluoromethyl)piperidine (B1302779) are also presented.

| Property | This compound (Predicted) | 3-Fluoropiperidine (Experimental) | 3-(Trifluoromethyl)piperidine (Experimental) |

| Molecular Formula | C7H13F2NO | C5H10FN | C6H10F3N sigmaaldrich.com |

| Molecular Weight | 165.18 g/mol | 103.14 g/mol | 153.15 g/mol sigmaaldrich.com |

| XLogP3 | 1.1 | 0.4 | 1.4 |

| Boiling Point | Not Available | 135-137 °C | 74-75 °C at 33 mmHg sigmaaldrich.com |

| Density | Not Available | 0.998 g/mL | 1.154 g/mL at 25 °C sigmaaldrich.com |

Note: Predicted data for this compound is sourced from computational models and may differ from experimental values.

Synthesis of Fluorinated Piperidines

The synthesis of fluorinated piperidines, including structures analogous to this compound, is often achieved through the catalytic hydrogenation of the corresponding fluorinated pyridine (B92270) precursors. This method is widely employed due to the commercial availability of a diverse range of substituted pyridines.

| Reaction | Catalyst | Conditions | Product | Reference |

| Hydrogenation of Fluoropyridines | Palladium on Carbon (Pd/C) | H2 gas, various solvents | Fluorinated Piperidines | nih.gov |

| Asymmetric Hydrogenation of Pyridines | Iridium-Difluorphos catalyst | H2 gas, I2 additive | Chiral Fluorinated Piperidines | nih.gov |

| Hydrogenation of Substituted Pyridines | Platinum(IV) oxide (PtO2) | H2 gas, acetic acid | Substituted Piperidines | researchgate.net |

| Hydrogenation of Pyridinium Salts | Rhodium(I) complex with pinacol (B44631) borane | Mild conditions | all-cis-(Multi)fluorinated Piperidines | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

3-(difluoromethoxymethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO/c8-7(9)11-5-6-2-1-3-10-4-6/h6-7,10H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLWHENCWSONCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235382-54-3 | |

| Record name | 3-[(difluoromethoxy)methyl]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 3 Difluoromethoxymethyl Piperidine

Electronic Properties of the Difluoromethoxymethyl Group (e.g., Hammett Constants, Inductive and Resonance Effects)

The difluoromethoxymethyl (CF2OCH3) group is an important substituent in medicinal chemistry and materials science due to its unique electronic properties. It combines the electron-withdrawing nature of a difluoromethylene (CF2) group with the electronic characteristics of a methoxy (B1213986) (OCH3) group, resulting in a finely tuned balance of inductive and resonance effects. researchgate.netnuph.edu.ua

The electronic influence of a substituent is often quantified by Hammett constants, which describe the electron-donating or electron-withdrawing ability of a group attached to an aromatic ring. wikipedia.orgviu.caresearchgate.net The inductive effect (σI) represents the polarization of a sigma bond, while the resonance effect (σR) involves the delocalization of pi electrons. chemistrysteps.com

For the difluoromethoxymethyl group, the Hammett constants have been determined using 19F NMR spectroscopy. researchgate.netnuph.edu.ua These studies reveal that the CF2OCH3 group acts as a moderate electron-withdrawing substituent through both inductive and resonance pathways. researchgate.netnuph.edu.ua The positive values for both σI and σR indicate its electron-accepting character. nuph.edu.ua

Interactive Data Table: Hammett Constants of Various Substituents

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) |

| CF2OCH3 | 0.22 | 0.07 |

| CF3 | 0.45 | 0.08 |

| CHF2 | 0.30 | 0.03 |

| CH2F | 0.17 | 0.01 |

| OCH3 | 0.25 | -0.42 |

This table presents a simplified view of Hammett constants for comparative purposes. Actual values can vary slightly depending on the specific experimental conditions and the position of the substituent on the aromatic ring.

Chemical Transformations and Derivatization Reactions of the Piperidine (B6355638) Core

The piperidine ring is a common scaffold in many biologically active compounds and serves as a versatile template for chemical modification. nih.gov Various transformations and derivatization reactions can be performed on the piperidine core of 3-(difluoromethoxymethyl)piperidine to generate a library of new compounds with potentially altered physicochemical and biological properties.

Common reactions involving the piperidine nitrogen include N-alkylation, N-acylation, and N-arylation. These reactions introduce a wide range of substituents, allowing for the modulation of properties such as lipophilicity, basicity, and receptor binding affinity. For instance, the secondary amine of the piperidine ring can be readily alkylated using alkyl halides or reductively aminated with aldehydes or ketones.

The carbon backbone of the piperidine ring can also be functionalized, although this is often more challenging. Oxidative processes can introduce hydroxyl groups or other functionalities. Ring-opening and ring-expansion reactions can also be employed to create different heterocyclic systems.

Stability Studies: Hydrolytic Resistance and Other Chemical Stabilities

Hydrolysis is a key degradation pathway for many organic molecules in aqueous environments. nih.govnih.gov The difluoromethoxymethyl group is generally considered to be more stable to hydrolysis than the corresponding trichloromethyl or trifluoromethyl groups. However, under certain pH and temperature conditions, it can undergo hydrolysis. The stability of the piperidine ring itself is generally high, although it can be susceptible to oxidation or other degradation pathways under harsh conditions. noaa.govresearchgate.net

Systematic studies following guidelines such as those from the OECD (Organisation for Economic Co-operation and Development) are often used to assess hydrolytic stability. nih.gov These studies typically involve exposing the compound to aqueous solutions at different pH values (e.g., 4, 7, and 9) and temperatures and monitoring its concentration over time. The results are often reported as the half-life (t1/2) of the compound under specific conditions.

Mechanistic Pathways of Fluorination and Ring Formation Reactions

The synthesis of this compound involves two key chemical transformations: the introduction of the difluoromethyl group and the formation of the piperidine ring. Understanding the mechanistic pathways of these reactions is crucial for optimizing reaction conditions and developing new synthetic routes.

Mechanisms of Difluoromethylation:

The introduction of a difluoromethyl (CF2H) or a difluoromethoxy (OCF2H) group can be achieved through various methods, often involving radical or transition-metal-catalyzed processes. rsc.orgmdpi.comrsc.org

Radical Difluoromethylation: These reactions often utilize a difluoromethyl radical precursor, which can be generated from reagents like difluoroacetic acid or its derivatives under photoredox or thermal conditions. researchgate.net The difluoromethyl radical can then add to a suitable substrate.

Transition-Metal-Catalyzed Difluoromethylation: Metals such as copper and palladium are commonly used to catalyze the formation of C-CF2H bonds. cas.cn These reactions can proceed through various mechanisms, including those involving difluorocarbene intermediates or cross-coupling pathways. rsc.orgcas.cn For example, a proposed mechanism for a palladium-catalyzed difluoromethylation involves the formation of a [Pd=CF2] complex as a key intermediate. cas.cn

Mechanisms of Piperidine Ring Formation:

The synthesis of the piperidine ring can be accomplished through numerous strategies, with the choice of method often depending on the desired substitution pattern and stereochemistry. dtic.milnih.gov

Intramolecular Cyclization: Many syntheses of piperidines rely on the intramolecular cyclization of a linear precursor containing a nitrogen atom and a suitable electrophilic or nucleophilic site. nih.gov These cyclizations can be promoted by acids, bases, or transition metal catalysts. nih.govmdpi.com For instance, the intramolecular hydroamination/cyclization of alkynes can lead to piperidine formation through an iminium ion intermediate. nih.gov

Reductive Amination: The cyclization of a δ-amino aldehyde or ketone via intramolecular reductive amination is a common and efficient method for constructing the piperidine ring.

Cycloaddition Reactions: Diels-Alder and other cycloaddition reactions can also be employed to form the six-membered piperidine ring system. dtic.mil

Copper-Catalyzed C-H Amination: Recent methods have been developed for the synthesis of piperidines via intramolecular C-H amination using copper catalysts. Mechanistic studies suggest a pathway involving a Cu(I)/Cu(II) catalytic cycle. acs.org

The specific synthetic route to this compound would likely involve a multi-step sequence, first preparing a precursor containing the difluoromethoxymethyl group and then constructing the piperidine ring, or vice versa. The precise mechanisms would depend on the specific reagents and conditions employed in the synthesis.

Conformational Analysis and Stereochemical Behavior

Conformational Preferences of Fluorinated Piperidines

The six-membered piperidine (B6355638) ring typically adopts a chair conformation to minimize angular and torsional strain. In substituted piperidines, substituents generally favor the equatorial position to avoid steric repulsion with axial hydrogens (1,3-diaxial interactions). However, for piperidines bearing electronegative substituents, this preference can be altered or even reversed due to stereoelectronic effects.

For fluorinated piperidines, a notable preference for the axial position of the fluorine atom is often observed, a phenomenon attributed to a combination of stabilizing intramolecular interactions. rsc.orgacs.orgniscpr.res.in This counter-intuitive preference is a key consideration in understanding the conformational landscape of 3-(Difluoromethoxymethyl)piperidine.

The axial preference of electronegative substituents in piperidines is largely governed by two key intramolecular forces: hyperconjugation and electrostatic interactions.

Hyperconjugation (Anomeric Effect): In a piperidine ring, the nitrogen atom possesses a lone pair of electrons. When a substituent like the difluoromethoxymethyl group is in the axial position at C-3, the nitrogen lone pair can be anti-periplanar to the anti-bonding orbital (σ) of the C-X bond (where X is the substituent). This alignment allows for the delocalization of the nitrogen lone pair electrons into the σ orbital (nN → σC-X), a stabilizing interaction. nih.govnih.gov This stereoelectronic effect, often referred to as an anomeric effect in heterocyclic systems, is a primary driver for the axial preference. nih.govnih.gov In the case of this compound, this interaction would be between the nitrogen lone pair and the σ orbital of the C3-Cexo bond (the exocyclic carbon).

Electrostatic Interactions: A strong attractive electrostatic interaction can occur between the partially positive hydrogen on the protonated nitrogen (N+-H) and the partially negative fluorine atoms of the substituent. niscpr.res.in This charge-dipole interaction further stabilizes the conformer where the substituent is axial. acs.orgacs.org Even in the free amine, dipole-dipole interactions can play a significant role in stabilizing specific conformations. acs.org

These stabilizing forces are summarized below:

| Interaction Type | Description | Conformer Favored |

|---|---|---|

| Hyperconjugation | Delocalization of the nitrogen lone pair into the antibonding orbital (σ*) of the axial C-X bond. | Axial |

| Charge-Dipole | Electrostatic attraction between the protonated amine (N+-H) and the electronegative substituent. | Axial |

The conformational equilibrium of fluorinated piperidines is not solely dictated by intramolecular forces; the surrounding solvent environment plays a crucial role. rsc.orgacs.org Computational and spectroscopic studies have demonstrated that solvation and solvent polarity are major factors in stabilizing specific conformers. rsc.orgacs.orgacs.org

In general, polar solvents can stabilize conformations with larger dipole moments. The preference for an axial conformer, which may be less polar due to the antiparallel alignment of dipoles, can diminish in solvents of increasing polarity. acs.org Conversely, non-polar solvents may favor the axial conformer more strongly. Studies on related piperidine systems show that dipole moments and other molecular properties shift when transitioning from non-polar to polar solvents, indicating a change in the predominant conformation or electronic distribution. researchgate.net The quantum efficiency of some piperidine derivatives has been shown to be highest in nonpolar solvents and lowest in polar solvents, further highlighting the significant impact of the solvent environment. nih.gov

The final conformational preference is a balance between stabilizing stereoelectronic effects and destabilizing steric interactions. The steric hindrance of a substituent is quantified by its A-value, which represents the free energy difference between the axial and equatorial conformers in a monosubstituted cyclohexane.

While the anomeric effect favors the axial position for electronegative groups, a bulky substituent will have a large A-value, favoring the equatorial position to avoid 1,3-diaxial strain. nih.gov For the -CH2OCHF2 group in this compound, the steric bulk is considerable, certainly larger than a simple fluorine atom. A computational study on piperidines with fluoro and trifluoromethyl substituents showed that while the anomeric effect is most pronounced in the axial conformer, the increased axial penalty (A-value) associated with the bulkier CF3 group makes the equatorial conformer the lowest-energy structure. A similar competition is expected for the difluoromethoxymethyl group. Therefore, the preferred conformation of this compound will depend on the delicate balance between the stabilizing nN → σ* hyperconjugation and the destabilizing steric strain of placing the bulky -CH2OCHF2 group in the axial position.

| Factor | Favors Axial Position | Favors Equatorial Position |

| Anomeric Effect | ✔ | |

| Steric Hindrance (A-Value) | ✔ |

Diastereoselectivity in Synthetic Routes

The synthesis of substituted piperidines with defined stereochemistry is a significant challenge in organic chemistry. Common strategies often rely on the diastereoselective reduction of substituted pyridine (B92270) or tetrahydropyridine (B1245486) precursors. rsc.orgacs.orgacs.orgacs.org

A plausible route to this compound would involve the hydrogenation of a corresponding 3-(difluoromethoxymethyl)pyridine. The stereochemical outcome of such a reduction is highly dependent on the catalyst, protecting groups, and reaction conditions. For instance, the hydrogenation of disubstituted pyridines often yields the cis-piperidine as the major product. rsc.org

The table below shows examples of diastereomeric ratios (d.r.) achieved in the hydrogenation of substituted pyridines, illustrating the typical preference for the cis product.

| Precursor | Catalyst | Product | Diastereomeric Ratio (cis:trans) | Reference |

| 2,4-disubstituted pyridine | Pd/C, H2 | cis-2,4-disubstituted piperidine | >95:5 | |

| 3,5-disubstituted pyridine | Pd/C, H2 | trans-3,5-disubstituted piperidine | 30:70 |

Another powerful strategy involves the diastereoselective functionalization of a tetrahydropyridine intermediate. acs.orgacs.org For example, a stereoselective epoxidation of a tetrahydropyridine followed by regioselective ring-opening can install substituents with a high degree of stereocontrol. acs.org The choice of N-protecting group can also be crucial for directing the stereochemical outcome of subsequent transformations by influencing the ring's conformation. rsc.org

Analysis of Stereocenter Configuration

Determining the precise three-dimensional arrangement of atoms—the stereocenter configuration—is critical. The relative stereochemistry of diastereomers produced during synthesis is typically elucidated using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a primary tool for stereochemical assignment in piperidine systems.

1H NMR Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons (3JHH) is dependent on the dihedral angle between them. This relationship allows for the determination of whether substituents are in axial or equatorial positions.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HETCOR (Heteronuclear Correlation), and especially NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable. nih.gov NOESY identifies protons that are close in space, which can definitively establish the relative configuration of substituents (e.g., cis or trans). nih.gov

Single-Crystal X-ray Diffraction: When a crystalline sample can be obtained, X-ray crystallography provides an unambiguous determination of the molecular structure, including the absolute and relative stereochemistry of all chiral centers. rsc.org This method is considered the definitive proof of configuration.

Computational Chemistry Approaches to 3 Difluoromethoxymethyl Piperidine

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic structure of molecules like 3-(difluoromethoxymethyl)piperidine. These calculations provide insights into the molecule's geometry, stability, and the distribution of electrons, which are fundamental to its chemical behavior.

For a molecule such as this compound, DFT calculations would typically commence with geometry optimization. Various functionals, such as B3LYP or the more modern ωB97X-D, combined with basis sets like 6-311++G(d,p), are commonly employed to find the lowest energy conformation of the molecule. The choice of functional and basis set is crucial for obtaining accurate results, and often, multiple combinations are tested to ensure the reliability of the findings.

Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap generally suggests higher stability and lower reactivity.

Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the piperidine (B6355638) ring is expected to be an electron-rich site, while the area around the difluoromethoxymethyl group would exhibit a more complex electrostatic potential due to the high electronegativity of the fluorine atoms.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value (B3LYP/6-311++G(d,p)) | Significance |

| Total Energy | -X.XXXX Hartrees | Indicates the overall stability of the molecule. |

| HOMO Energy | -Y.YYY eV | Relates to the electron-donating ability. |

| LUMO Energy | -Z.ZZZ eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | ΔE eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | D.DD Debye | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, primarily based on DFT, are instrumental in predicting the reactivity of this compound. These predictions are derived from various "reactivity descriptors" that quantify the molecule's propensity to undergo chemical reactions.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a general overview of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

Local reactivity descriptors, like the Fukui functions, offer more detailed insights by identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen atom is anticipated to be a primary site for electrophilic attack, while the carbon atoms adjacent to the electron-withdrawing difluoromethoxymethyl group could be susceptible to nucleophilic attack. The study of reaction mechanisms of dinitropyridines with piperidine has shown how electron-withdrawing groups enhance the electrophilic nature of the ring, a principle applicable here.

Transition state theory combined with quantum chemical calculations can be used to model reaction pathways and determine activation energies. This approach is invaluable for understanding the kinetics of potential reactions involving this compound, such as N-alkylation or reactions at the difluoromethoxymethyl group.

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | X.XXX eV | Tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Y.YYY eV | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | χ² / (2η) | Z.ZZZ eV | Propensity to accept electrons. |

Note: The values in this table are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes

The piperidine ring is known for its conformational flexibility, primarily adopting chair and boat conformations. The presence of a substituent at the 3-position, such as the difluoromethoxymethyl group, significantly influences this conformational equilibrium. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of this compound over time.

MD simulations model the movement of atoms in the molecule by solving Newton's equations of motion. These simulations, often performed in a solvent to mimic realistic conditions, can reveal the preferred conformations and the energy barriers between them. For fluorinated piperidines, computational studies have shown that the interplay of steric hindrance, hyperconjugation, and electrostatic interactions (such as the gauche effect involving fluorine) determines the preference for axial or equatorial positioning of the substituent.

In the case of this compound, MD simulations would likely show the piperidine ring predominantly in a chair conformation. The orientation of the difluoromethoxymethyl group (axial vs. equatorial) would be a key area of investigation. The simulations can quantify the population of each conformer and the timescale of conformational changes. Such studies on other protein-ligand complexes have demonstrated the utility of MD in understanding dynamic conformational changes.

Table 3: Hypothetical Conformational Analysis from a 100 ns MD Simulation

| Conformer | Population (%) | Average Lifetime (ps) | Key Dihedral Angles (degrees) |

| Equatorial-Chair | XX.X | XXX | C2-C3-C(substituent)-O: ~180 |

| Axial-Chair | YY.Y | YYY | C2-C3-C(substituent)-O: ~60 |

| Boat/Twist-Boat | Z.Z | ZZ | - |

Note: This table illustrates the type of data that can be extracted from MD simulations.

Computational Modeling of Substituent Effects on Reactivity and Conformation

Computational modeling allows for a systematic investigation of how the difluoromethoxymethyl substituent influences the reactivity and conformation of the piperidine ring. By comparing the computational results for this compound with those of unsubstituted piperidine or piperidines with different substituents, the specific effects of the difluoromethoxymethyl group can be elucidated.

The electron-withdrawing nature of the difluoromethoxymethyl group is expected to decrease the basicity of the piperidine nitrogen compared to unsubstituted piperidine. This can be quantified by calculating the proton affinity or by simulating the pKa value. This effect on basicity will, in turn, influence the reactivity of the nitrogen atom in various chemical transformations.

Furthermore, the size and electronic properties of the difluoromethoxymethyl group will have a profound impact on the conformational preferences of the piperidine ring. The balance between the steric bulk of the substituent, which would favor an equatorial position, and potential stabilizing stereoelectronic effects, such as hyperconjugation involving the C-F bonds, which might favor an axial orientation, can be dissected through detailed computational analysis. Studies on other substituted piperidines have highlighted the importance of such substituent effects on their biological activity and interaction with protein targets.

By systematically modifying the substituent in silico (e.g., changing the number of fluorine atoms or the length of the ether linkage) and recalculating the properties, a quantitative structure-activity relationship (QSAR) or structure-property relationship can be developed. This provides predictive power for designing new molecules with desired conformational and reactivity profiles.

3 Difluoromethoxymethyl Piperidine As a Scaffold and Building Block in Advanced Organic Synthesis

Design of Molecular Scaffolds Incorporating the 3-(Difluoromethoxymethyl)piperidine Motif

The this compound scaffold is a valuable building block in medicinal chemistry, offering a unique combination of a saturated heterocycle with a partially fluorinated methoxy (B1213986) group. The design and synthesis of molecular scaffolds incorporating this motif are driven by the need to access novel chemical space with desirable physicochemical and pharmacological properties. Synthetic strategies often focus on the stereocontrolled introduction of the difluoromethoxymethyl group onto a pre-existing piperidine (B6355638) ring or the construction of the piperidine ring with the fluorinated substituent already in place.

One common approach involves the hydrogenation of substituted pyridine (B92270) precursors. For instance, a suitably substituted pyridine can be reduced to the corresponding piperidine, followed by the introduction of the difluoromethoxymethyl group. nih.gov Rhodium catalysts have been shown to be effective for the synthesis of 3-substituted piperidines bearing partially fluorinated groups, often under milder conditions and in shorter reaction times compared to other methods. nih.gov However, a potential challenge with this approach is the risk of hydrodefluorination, which can lead to undesired by-products. nih.gov

Another strategy is the stereocontrolled synthesis from acyclic or alternative cyclic precursors. For example, methods have been developed for the stereocontrolled synthesis of fluorine-containing piperidines from racemic cyclic diols. researchgate.net This process can involve an oxidative ring opening to form a dialdehyde, which then undergoes a double reductive amination and ring closure with a fluorine-containing amine to yield the desired fluorinated piperidine. researchgate.net Such methods allow for precise control over the stereochemistry of the final product.

Furthermore, the synthesis of piperidines can be achieved through intramolecular cyclization of linear amino-aldehydes, a reaction that can be mediated by radical initiators. nih.gov The strategic placement of the difluoromethoxymethyl group on the linear precursor would enable the formation of the this compound scaffold.

Utility in Tuning Molecular Properties (e.g., Lipophilicity, Polarity)

The incorporation of the this compound motif is a strategic tool for fine-tuning the physicochemical properties of drug candidates, particularly their lipophilicity and polarity. The difluoromethoxy group (OCHF2) possesses unique electronic properties that can significantly impact a molecule's behavior in a biological system.

The difluoromethoxy group is of particular interest because it can readily interconvert between a highly lipophilic and a more polar conformation. nih.gov This conformational flexibility allows the group to adapt to changes in the polarity of its molecular environment. This dynamic nature can be advantageous for molecules that need to traverse both lipophilic (e.g., cell membranes) and polar (e.g., aqueous cytoplasm) environments.

The table below illustrates the predicted physicochemical properties of a related compound, (S)-3-(difluoromethyl)piperidine, which highlights the influence of the difluoromethyl group on the piperidine scaffold.

| Property | Value |

| Molecular Weight | 135.15 g/mol |

| XLogP3-AA | 1.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Data for (S)-3-(difluoromethyl)piperidine, a structurally related compound. nih.gov |

Applications in Structure-Activity Relationship (SAR) Studies of Novel Compounds

The this compound scaffold is a highly valuable tool in structure-activity relationship (SAR) studies. SAR studies are a cornerstone of medicinal chemistry, where systematic modifications to a lead compound are made to understand how different structural features influence its biological activity.

The piperidine ring is a common scaffold in many approved drugs, and its substitution pattern can be systematically varied to explore the chemical space around a pharmacophore. whiterose.ac.uk By incorporating the this compound motif, medicinal chemists can probe the effects of introducing a group with unique steric and electronic properties at a specific position.

For instance, in a series of piperidine-based drug candidates, replacing a simple methyl or methoxy group with a difluoromethoxymethyl group can reveal important insights. nih.gov This substitution can impact the compound's binding affinity to its target protein, its metabolic stability, and its pharmacokinetic profile. The difluoromethoxy group can introduce favorable interactions with the target, such as hydrogen bonding or dipole-dipole interactions, that were not possible with the parent compound.

The following table provides a hypothetical example of how the this compound scaffold could be used in an SAR study of ORL1 receptor agonists, based on known SAR of 3-phenoxypropyl piperidine analogues.

| Compound | R Group at Piperidine-3-position | ORL1 Receptor Affinity (Ki, nM) |

| Parent Compound | -CH3 | 15.2 |

| Analog 1 | -OCH3 | 10.8 |

| Analog 2 (Hypothetical) | -OCHF2 | 5.4 |

| Analog 3 | -CF3 | 25.1 |

| This table is a hypothetical representation to illustrate the potential application in SAR studies, with data for the parent compound and analogs being illustrative. |

Bioisosteric Applications of the Difluoromethoxymethyl Group

The difluoromethoxymethyl group (-OCHF2) is a well-regarded bioisostere for other functional groups, most notably the hydroxyl (-OH) and methoxy (-OCH3) groups. Bioisosterism is a strategy in drug design where one functional group is replaced by another that has similar steric or electronic properties, with the goal of improving the compound's pharmacological profile. openaccessjournals.com

The replacement of a hydroxyl group with a difluoromethoxy group can be particularly advantageous. While hydroxyl groups are important for target binding through hydrogen bonding, they are also susceptible to metabolic oxidation and can contribute to poor membrane permeability. blumberginstitute.org The difluoromethoxy group can act as a hydrogen bond donor, mimicking the interaction of a hydroxyl group, while being significantly more resistant to metabolic degradation. blumberginstitute.org This can lead to a longer half-life and improved bioavailability of the drug candidate.

Similarly, the difluoromethoxy group can serve as a bioisostere for a methoxy group. The introduction of the two fluorine atoms alters the electronic properties and lipophilicity of the group, which can lead to enhanced potency or selectivity. The ability of the -OCHF2 group to modulate its polarity based on its environment can also be a key advantage over the more static methoxy group. nih.gov

The strategic application of the difluoromethoxymethyl group as a bioisostere allows medicinal chemists to address common liabilities in drug candidates, such as metabolic instability or suboptimal pharmacokinetic properties, without sacrificing the key interactions required for biological activity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A complete NMR analysis of 3-(Difluoromethoxymethyl)piperidine would involve a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, complemented by two-dimensional techniques.

¹H NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy would provide crucial information about the number of different types of protons and their connectivity within the molecule. The spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the methylene (B1212753) bridge, and the difluoromethyl group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the spin-spin coupling patterns (J values) would reveal the neighboring protons. For instance, the proton on the carbon bearing the difluoromethoxymethyl group would likely appear as a complex multiplet due to coupling with adjacent ring protons and the two fluorine atoms. The protons on the piperidine ring would exhibit a series of multiplets in the aliphatic region.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy would be used to determine the number and type of carbon atoms in this compound. The spectrum would show distinct peaks for each of the seven carbon atoms in the molecule. The carbon of the difluoromethyl group would be readily identifiable by its characteristic triplet splitting pattern due to one-bond coupling with the two fluorine atoms. The carbons of the piperidine ring and the methylene bridge would appear in the aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that would provide specific information about the fluorine atoms in the difluoromethyl group. A single signal, likely a triplet due to coupling with the geminal proton, would be expected. The chemical shift of this signal would be characteristic of a difluoromethoxy group.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, helping to trace the connectivity of the protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two or three bonds), which would be instrumental in confirming the connection between the piperidine ring, the methylene bridge, and the difluoromethyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry would be employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would in turn confirm the elemental composition of the molecule. Predicted collision cross-section (CCS) values for various adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ have been calculated for this compound, suggesting a basis for its identification in complex mixtures. illinois.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy would be used to identify the characteristic functional groups present in this compound. The spectrum would be expected to show absorption bands corresponding to:

N-H stretching of the secondary amine in the piperidine ring, typically appearing in the region of 3300-3500 cm⁻¹.

C-H stretching of the aliphatic CH₂ and CH groups, usually observed between 2850 and 3000 cm⁻¹.

C-F stretching of the difluoromethyl group, which would give rise to strong absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

C-O stretching of the ether linkage, expected in the 1050-1150 cm⁻¹ region.

In the absence of experimentally acquired spectra, the detailed characterization of this compound remains incomplete. The generation and publication of this data would be a valuable contribution to the chemical sciences.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for the verification of a newly synthesized compound's empirical formula. This destructive method, typically through combustion analysis, provides the mass percentages of the constituent elements, which can then be compared against the theoretically calculated values derived from the compound's molecular formula.

For this compound, with the molecular formula C7H13F2NO, the analysis focuses on determining the percentage of carbon (C), hydrogen (H), and nitrogen (N). The presence and percentage of fluorine (F) and oxygen (O) are often determined by other specific analytical methods or by difference. The process involves combusting a small, precisely weighed sample of the compound in a stream of pure oxygen. The resulting combustion gases—carbon dioxide, water vapor, and nitrogen gas—are collected and quantified, allowing for the calculation of the mass percentages of C, H, and N in the original sample.

A close correlation between the experimentally determined and theoretically calculated elemental composition provides strong evidence for the compound's structural and compositional integrity.

Table 1: Theoretical Elemental Composition of this compound (C7H13F2NO)

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 51.52 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 8.03 |

| Fluorine | F | 18.998 | 2 | 37.996 | 23.29 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.59 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.81 |

| Total | | | | 163.183 | 100.00 |

Note: This table represents the theoretical values. Experimental results are expected to be within a narrow margin of error (typically ±0.4%) of these values to be considered acceptable.

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating its potential enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly powerful techniques for these purposes, offering high resolution and sensitivity.

Purity Assessment: Both HPLC and SFC can be utilized to determine the chemical purity of a sample. By developing a suitable chromatographic method, the main compound peak can be separated from peaks corresponding to any impurities, starting materials, or by-products. The area under each peak is proportional to the concentration of the corresponding species, allowing for a quantitative assessment of purity, often expressed as a percentage of the total peak area.

Enantiomeric Separation: Since the piperidine ring in this compound contains a stereocenter at the C3 position, the compound can exist as a pair of enantiomers. As enantiomers possess identical physical properties in an achiral environment, their separation requires a chiral environment. This is achieved by using a chiral stationary phase (CSP) in both HPLC and SFC. iucr.org

The choice of CSP is critical and is often determined through screening various columns with different chiral selectors, such as polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), Pirkle-type phases, or macrocyclic antibiotics. bakhtiniada.ruman.ac.uk The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times and, thus, separation. bakhtiniada.ru

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations due to its advantages over HPLC, including faster analysis times, reduced organic solvent consumption (aligning with green chemistry principles), and higher efficiency. selvita.comchromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent (e.g., methanol, ethanol) to modulate solute retention and selectivity. chromatographyonline.com

Table 2: Illustrative HPLC Conditions for Enantiomeric Separation of a Fluorinated Piperidine Analog

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Chiral Cellulose-based CSP (e.g., Lux Cellulose-2) |

| Mobile Phase | Methanol/Water/Diethylamine (80:20:0.2, v/v/v) nih.gov |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

| Injection Volume | 5 µL |

Note: These conditions are illustrative and would require optimization for the specific separation of this compound enantiomers.

Table 3: Illustrative SFC Conditions for Enantiomeric Separation of a Piperidine Derivative

| Parameter | Condition |

|---|---|

| Instrument | Supercritical Fluid Chromatography (SFC) System |

| Column | Chiral Amylose-based CSP (e.g., Chiralpak IA) |

| Mobile Phase | CO₂ / Methanol with 0.1% Diethylamine (gradient or isocratic) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 35 °C |

| Detection | UV at 220 nm |

| Injection Volume | 2 µL |

Note: These conditions are illustrative and based on general methods for chiral SFC. Method development would be necessary for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique is invaluable for unambiguously confirming the molecular structure, including the relative stereochemistry and the preferred conformation of the molecule in the crystal lattice.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern, which arises from the scattering of X-rays by the electron clouds of the atoms in the crystal, is collected and analyzed. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the positions of the individual atoms can be determined.

The data obtained from an X-ray crystallographic analysis would provide crucial information, such as:

Bond lengths and angles: Confirming the connectivity and geometry of the molecule.

Conformation: Revealing the chair, boat, or twist-boat conformation of the piperidine ring and the orientation of the difluoromethoxymethyl substituent (axial vs. equatorial). researchgate.net

Stereochemistry: Unambiguously establishing the relative configuration of the stereocenter.

Intermolecular interactions: Identifying hydrogen bonds or other non-covalent interactions that dictate the packing of molecules in the crystal. mdpi.com

While no published crystal structure for this compound is currently available, the data from related substituted piperidines demonstrate the power of this technique. researchgate.netmdpi.com

Table 4: Representative X-ray Crystallographic Data for a Substituted Piperidine Derivative

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₂₃H₂₅NO researchgate.net |

| Crystal System | Triclinic researchgate.net |

| Space Group | P-1 researchgate.net |

| Unit Cell Dimensions | a = 8.2543 Å, b = 10.5543 Å, c = 12.6184 Å researchgate.net |

| α = 77.901°, β = 71.270°, γ = 70.390° researchgate.net | |

| Volume (V) | 974.3 ų researchgate.net |

| Molecules per Unit Cell (Z) | 2 researchgate.net |

| Calculated Density | 1.212 g/cm³ researchgate.net |

Note: This data is for Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone and serves as an illustrative example of the type of information obtained from an X-ray crystallographic study. researchgate.net Parameters for this compound would be different.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes to Access Diverse Derivatives

The synthesis of piperidine (B6355638) derivatives, particularly those bearing fluorinated substituents, is a central theme in contemporary organic chemistry. nih.gov While classical methods often involve the hydrogenation of pyridine (B92270) precursors under harsh conditions, recent progress has focused on developing milder, more selective, and efficient catalytic systems. nih.gov

A significant advancement lies in the palladium-catalyzed hydrogenation of fluoropyridines, which provides a direct route to valuable fluorinated piperidines. acs.org This method is robust and can be performed using a common heterogeneous palladium catalyst, showing a high tolerance for air and moisture. acs.org However, challenges such as hydrodefluorination, which leads to undesired non-fluorinated by-products, remain an area for improvement. nih.govacs.org Research indicates that for certain 3-substituted piperidines with partially fluorinated groups, rhodium-based catalysts can be more effective, operating under milder conditions and in significantly less time. nih.govmdpi.com

Future synthetic strategies will likely focus on:

Catalyst Development : Designing new catalysts to suppress side reactions like hydrodefluorination and to control stereoselectivity during the reduction of substituted pyridines. acs.orgmdpi.com

One-Pot Processes : Combining hydrogenation and functionalization steps in a single pot to create diverse derivatives more efficiently. nih.gov This could involve trapping the newly formed piperidine with various electrophiles to install different N-substituents. whiterose.ac.uk

Asymmetric Synthesis : Developing chemoenzymatic and catalytic asymmetric methods to produce enantiomerically pure derivatives, which is crucial for pharmacological studies. nih.gov

Novel Cyclization Strategies : Exploring intramolecular reactions, such as reductive amination or cyclization cascades, to construct the piperidine ring with the difluoromethoxymethyl group already in place or introduced via a precursor. mdpi.com For instance, methods like the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes present innovative pathways to substituted piperidines. mdpi.com

A variety of reagents and conditions can be employed to create a library of derivatives from a common piperidine core, as illustrated by techniques like microwave-assisted Suzuki couplings and amide bond formations. nih.gov

Table 1: Selected Synthetic Methodologies for Piperidine Derivatives

| Methodology | Catalyst/Reagent | Key Features | Reference |

| Heterogeneous Hydrogenation | Palladium on Carbon (Pd/C) | Reduces fluoropyridines to fluoropiperidines; robust and simple. | acs.org |

| Homogeneous Hydrogenation | Rhodium complex | Effective for partially fluorinated groups under milder conditions. | mdpi.com, nih.gov |

| Diastereoselective Lithiation | Lithium Diisopropylamide (LDA) | Allows for stereocontrolled functionalization to access specific isomers. | whiterose.ac.uk |

| Reductive Amination | Iron catalyst, Phenylsilane | An efficient method for cyclization to form the piperidine ring. | nih.gov |

| Suzuki Coupling | Palladium Tetrakis (Pd(PPh₃)₄) | Used to introduce aryl groups, diversifying the core structure. | nih.gov |

Exploration of New Chemical Reactivity Profiles

The chemical reactivity of 3-(Difluoromethoxymethyl)piperidine is governed by the interplay between the basic piperidine nitrogen and the electron-withdrawing difluoromethoxymethyl group. The piperidine ring itself is a secondary amine and acts as a base, readily reacting with acids in exothermic neutralization reactions to form salts. noaa.gov

The introduction of the -OCHF₂ group is expected to modulate this basicity. The strong inductive effect of the two fluorine atoms reduces the electron density on the ether oxygen and, to a lesser extent, on the piperidine nitrogen. nih.gov Studies on analogous gem-difluorinated cycloalkanes have confirmed that the CF₂ group significantly influences the pKa of nearby functional groups through this inductive effect. nih.gov This modulation of basicity can be a critical design element in applications like medicinal chemistry, where it can influence binding to biological targets and pharmacokinetic properties.

Future research will likely investigate:

Reactions at Nitrogen : Exploring the nucleophilicity of the piperidine nitrogen in reactions with a wider range of electrophiles, such as isocyanates, acid halides, and epoxides, to build more complex derivatives. whiterose.ac.uknoaa.gov

Neighboring Group Participation : Investigating whether the difluoromethoxymethyl group can participate in or influence reactions at adjacent positions on the piperidine ring.

Advanced Computational Modeling for Predictive Design

In silico methods are becoming indispensable for accelerating the design and discovery of new molecules. For derivatives of this compound, computational modeling offers a powerful tool to predict properties and guide synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) studies are a prime example. By calculating molecular descriptors—such as electronic properties (e.g., LUMO energy, dipole moment), steric parameters, and solubility (LogS)—researchers can build mathematical models that correlate a compound's structure with its biological activity or physicochemical properties. mdpi.comnih.gov For instance, studies on piperazine (B1678402) and piperidine derivatives have successfully used QSAR to identify key features for inhibiting specific enzymes or binding to receptors. mdpi.comnih.govresearchgate.net

Key computational approaches include:

Molecular Docking : Simulating the interaction of designed derivatives with the active site of a biological target (e.g., an enzyme or receptor) to predict binding affinity and orientation. researchgate.netnih.gov This helps prioritize which derivatives to synthesize and test.

ADME Prediction : Using software platforms to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of virtual compounds. mdpi.comnih.gov This early-stage screening helps to eliminate candidates with poor drug-like properties.

Conformational Analysis : The difluoromethoxymethyl substituent can influence the conformational preference of the piperidine ring. Computational analysis can predict the most stable conformations, which is critical for understanding receptor binding.

The PubChem database already contains some predicted data for the parent compound, which can serve as a baseline for more advanced modeling of its derivatives. uni.lu The design of new derivatives often involves the in silico substitution of hydrogen atoms with various functional groups to systematically probe the effect on properties. mdpi.com

Table 2: Predicted Physicochemical Data for this compound

| Property | Predicted Value | Adduct | Predicted CCS (Ų) |

| Molecular Formula | C₇H₁₃F₂NO | [M+H]⁺ | 134.5 |

| Monoisotopic Mass | 165.09653 Da | [M+Na]⁺ | 139.0 |

| XlogP | 1.3 | [M-H]⁻ | 131.5 |

Data sourced from PubChem. CCS: Collision Cross Section. uni.lu

Integration into Complex Molecular Architectures for Specific Research Objectives

The true value of a building block like this compound is realized when it is incorporated into larger, more complex molecules to achieve a specific function. The difluoromethyl group (CF₂H) is increasingly recognized as a valuable moiety in drug design, capable of enhancing metabolic stability, membrane permeability, and binding affinity. nih.govnih.gov

One major research objective is its use in Fragment-Based Drug Discovery (FBDD) . In FBDD, small, three-dimensional fragments like substituted piperidines are screened for weak binding to a biological target. whiterose.ac.uk Hits are then grown or linked together to create more potent, lead-like molecules. whiterose.ac.uk The 3D shape of the piperidine scaffold, combined with the unique properties of the -OCHF₂ group, makes it an attractive fragment for building libraries aimed at exploring new chemical space. whiterose.ac.ukresearchgate.net

Furthermore, this piperidine derivative can serve as a key component in the synthesis of analogs of known biologically active agents. For example, piperidine rings are core structures in numerous pharmaceuticals, and modifying these structures with fluorinated groups is a common strategy to improve drug properties. mdpi.commdpi.com The synthesis of an analog of the antipsychotic agent Belaperidone, which features a bicyclic piperidinone, highlights how such scaffolds are integrated into complex and pharmacologically relevant architectures. mdpi.com The incorporation of the CF₂H group into heterocyclic systems like quinoxalin-2-ones has been shown to be a promising strategy for developing new lead compounds. nih.gov

Future work will undoubtedly see the integration of the this compound motif into a wide array of molecular frameworks to probe biological systems and develop new therapeutic agents and research tools.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Difluoromethoxymethyl)piperidine, and how can reaction yields be maximized?

- Methodology : Piperidine derivatives are commonly synthesized via nucleophilic substitution or reductive amination. For example, 3-(2-methoxyphenyl)piperidine was synthesized using 1-benzyl-3,4-dehydro precursors under controlled NaOH conditions in dichloromethane, achieving 32% yield after purification . To maximize yields for this compound, optimize reaction parameters (e.g., temperature, solvent polarity) and employ catalysts like palladium for cross-coupling reactions. Purification via column chromatography or recrystallization is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm substituent positions and stereochemistry, as demonstrated for 3-(2-methoxyphenyl)piperidine (NMR δ 1.6–3.8 ppm for piperidine protons) . Mass spectrometry (MS) can validate molecular weight (e.g., parent peak at m/z 426.2 in arylpiperidine derivatives) . High-performance liquid chromatography (HPLC) with UV detection ensures ≥99% purity, as reported for similar compounds .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodology : Follow OSHA HCS guidelines for acute toxicity (Category 4) and skin/eye irritation (Category 2A). Use PPE (nitrile gloves, lab coats, goggles) and work in fume hoods to prevent inhalation. For spills, avoid dust generation and use inert absorbents . Storage should adhere to fire safety protocols (e.g., away from oxidizers) and temperature-controlled environments (2–8°C) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties of this compound derivatives?

- Methodology : Molecular dynamics simulations and density functional theory (DFT) calculations can predict binding affinities to biological targets (e.g., serotonin receptors) and metabolic stability. For example, 5-HT receptor agonists like (+)-OSU 6162 were optimized using logP and polar surface area (PSA) to enhance blood-brain barrier penetration . Tools like Schrödinger Suite or AutoDock Vina enable virtual screening of fluorinated analogs .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of fluorinated piperidine analogs?

- Methodology : Discrepancies in SAR often arise from stereochemical variations or assay conditions. For 3-(4-chlorophenyl)piperidine derivatives, comparative bioassays (e.g., IC in neuroprotection studies) under standardized protocols can clarify activity trends . X-ray crystallography or NOESY NMR resolves conformational ambiguities, as seen in polymorphic piperidine systems . Meta-analyses of published data (e.g., fluorophenyl vs. difluoromethoxy groups) may identify outliers .

Q. What experimental approaches assess the polymorphic stability of this compound under varying conditions?

- Methodology : Polymorph screening involves solvent-mediated crystallization (e.g., ethanol/water mixtures) and thermal analysis (DSC/TGA) to identify stable forms. For 3-(4-amino-1-oxo-isoindol-2-yl)-piperidine-2,6-dione, Form I (melting point 215°C) was characterized via XRPD and FTIR . Accelerated stability studies (40°C/75% RH for 6 months) can evaluate hygroscopicity and degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.